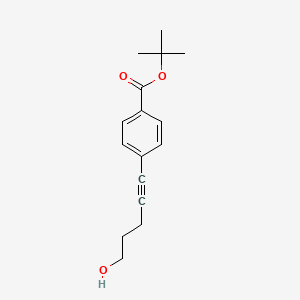
tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate: is an organic compound with the molecular formula C14H20O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and the benzene ring is substituted with a 5-hydroxypent-1-yn-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate typically involves the esterification of 4-(5-hydroxypent-1-yn-1-yl)benzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of solid acid catalysts in a packed bed reactor can also improve the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate can undergo oxidation reactions, particularly at the hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at the alkyne group to form the corresponding alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method for this transformation.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. Nitration, sulfonation, and halogenation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alkenes or alkanes
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester functionality allows for polymerization reactions, leading to materials with desirable properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate depends on its specific application. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(5-hydroxypent-2-yn-1-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypent-2-yn-1-yl)benzoate
- tert-Butyl 4-(5-hydroxypent-2-yn-1-yl)phenylcarbamate
Uniqueness: tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate is unique due to the specific positioning of the hydroxyl and alkyne groups on the pentyl chain. This unique structure imparts distinct reactivity and properties compared to its analogs. For example, the presence of the alkyne group allows for cycloaddition reactions, which are not possible with saturated analogs.
Propriétés
Formule moléculaire |
C16H20O3 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
tert-butyl 4-(5-hydroxypent-1-ynyl)benzoate |
InChI |
InChI=1S/C16H20O3/c1-16(2,3)19-15(18)14-10-8-13(9-11-14)7-5-4-6-12-17/h8-11,17H,4,6,12H2,1-3H3 |
Clé InChI |
HODBNQCSISHDPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C#CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


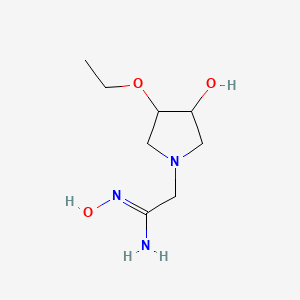
![4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid](/img/structure/B13354556.png)
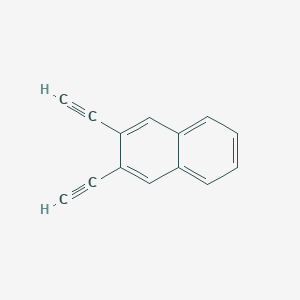
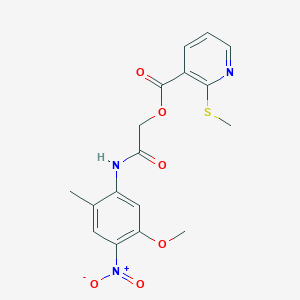
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13354573.png)
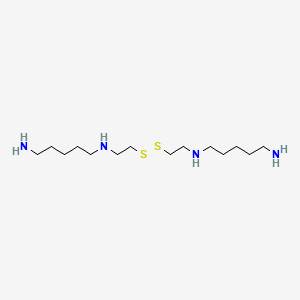
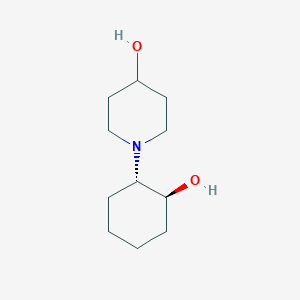
![2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13354605.png)
![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)
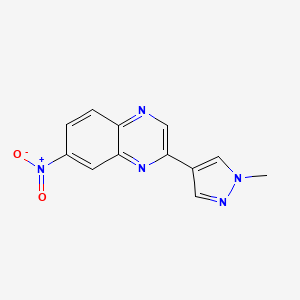
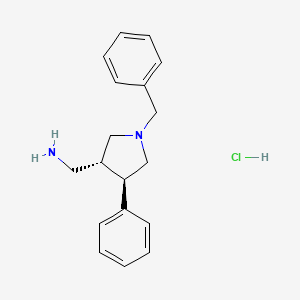
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
![S-[(2-Nitrophenyl)methyl]-L-cysteine](/img/structure/B13354644.png)
![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
